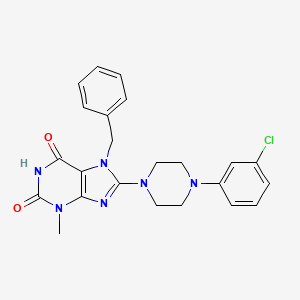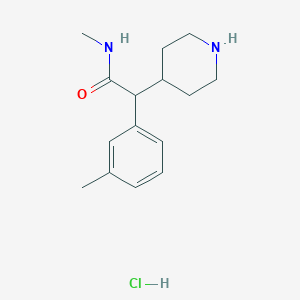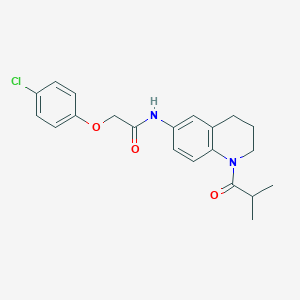![molecular formula C10H21NO B2566718 [(2S,4R)-4-Tert-butylpiperidin-2-yl]methanol CAS No. 2375247-93-9](/img/structure/B2566718.png)
[(2S,4R)-4-Tert-butylpiperidin-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “[(2S,4R)-4-Tert-butylpiperidin-2-yl]methanol” is a type of organic compound known as a secondary alcohol. It contains a piperidine ring, which is a saturated heterocyclic compound with one nitrogen atom and five carbon atoms in a six-membered ring. The “Tert-butyl” group is attached to the 4th carbon of the piperidine ring, and the “methanol” group is also attached to the same carbon, making it a secondary alcohol .
Molecular Structure Analysis
The compound has a chiral center at the 2nd carbon of the piperidine ring, which means it can exist in two different forms, or enantiomers, that are mirror images of each other . The (2S,4R) notation indicates the configuration of these chiral centers .
Chemical Reactions Analysis
As a secondary alcohol, “this compound” can undergo typical alcohol reactions, such as oxidation to form a ketone. The presence of the piperidine ring may also influence its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. As an organic compound, it’s likely to be soluble in organic solvents. The presence of the alcohol group may also give it some degree of solubility in water .
Wissenschaftliche Forschungsanwendungen
Polymer Membranes for Purification
- Application in Fuel Additives : Polymer membranes, such as poly(vinyl alcohol) and cellulose acetate, have been explored for the purification of fuel additives like Methyl Tert-butyl Ether (MTBE), a process that involves methanol. This research may provide insights into the separation and purification processes relevant to compounds like “[(2S,4R)-4-Tert-butylpiperidin-2-yl]methanol” in fuel applications (Pulyalina et al., 2020).
Biofuel and Alternative Energy
- Butanol as a Biofuel : Studies on butanol, a biofuel with favorable physical and thermodynamic properties, suggest potential applications for similar organic compounds in enhancing engine performance and reducing emissions. This research might provide a foundation for investigating “this compound” as a biofuel or fuel additive (Veza et al., 2020).
Methanol in Environmental and Technical Applications
Methanol as a Chemical Marker : Methanol has been used as a marker for assessing the condition of solid insulation in power transformers, indicating potential applications for related compounds in monitoring and diagnostics within electrical engineering and materials science (Jalbert et al., 2019).
Methanol Synthesis and Conversion : The synthesis and conversion of methanol for hydrogen production present an area where “this compound” might find applications, particularly in the development of sustainable energy technologies (García et al., 2021).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
[(2S,4R)-4-tert-butylpiperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-10(2,3)8-4-5-11-9(6-8)7-12/h8-9,11-12H,4-7H2,1-3H3/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNWRJGKYQDOLN-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCNC(C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1CCN[C@@H](C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Borinic acid, bis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-,methyl ester](/img/structure/B2566635.png)
![N-[5-[[2-(2-furanylmethylamino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2566636.png)


![7-(3-chlorophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2566642.png)


![4-benzyl-2-(3-chlorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2566648.png)

![(4-tert-butylphenyl)-[4-(1H-indol-4-yl)piperazin-1-yl]methanone](/img/structure/B2566651.png)
![4-{[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]amino}phenol](/img/structure/B2566652.png)
![2-(5-Chloro-3-fluoropyridin-2-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2566653.png)
![2-(2-(tert-butylamino)-2-oxoethyl)-N-isobutyl-4-isopentyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2566656.png)

